molecular formula C11H11N3O3 B1492195 Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate CAS No. 2098007-35-1

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate

Cat. No. B1492195
M. Wt: 233.22 g/mol
InChI Key: VXIWAAXRJMOHQQ-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the study of neuroprotection and anti-inflammatory activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of similar compounds often involves multi-step reactions, including the creation of various intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their yield, melting point, and solubility .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is utilized as a precursor in the synthesis of various heterocyclic compounds. It has been employed in creating new pyrimidinone derivatives, leading to novel tricyclic compounds with potential biological activities. The transformation of this compound into related heterocyclic systems is achieved through reactions with various reagents, showcasing its utility in the preparation of complex molecular structures (Shutalev et al., 2008).

Antimicrobial and Antituberculous Activity

Compounds synthesized from Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate have demonstrated significant biological activities. Some derivatives have shown excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Additionally, structural analogs of these compounds have been synthesized and evaluated for their tuberculostatic activity, with an analysis of structure-activity relationships providing insights into their potential as antituberculous agents (Youssef et al., 2011), (Titova et al., 2019).

Catalysis and Green Chemistry Applications

The molecule has been used in the synthesis of chromone-pyrimidine coupled derivatives, leveraging ionic liquids as catalysts. This method emphasizes eco-friendly and reusable catalysts, highlighting the molecule's role in promoting green chemistry principles. The synthesized compounds are associated with diverse biological activities, further underlining the molecule's significance in creating pharmacologically relevant structures (Nikalje et al., 2017), (Tiwari et al., 2018).

Future Directions

The future directions of research into similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-16-11(15)10-4-9(12-6-13-10)8-5-14-17-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIWAAXRJMOHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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